

Comparative Guide: 4-Methoxyisomazole vs. Sulmazole Inotropic Potency[1][2][3]

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Compound of Interest

Compound Name: 4-Methoxyisomazole

CAS No.: 127356-07-4

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Executive Summary

Sulmazole (AR-L 115 BS) and Isomazole (BM 14.478) represent two distinct classes of non-glycoside, non-catecholamine cardiotoxic agents: the imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, respectively. While Sulmazole was the first-in-class "calcium sensitizer" with phosphodiesterase (PDE) inhibitory activity, its clinical utility was limited by CNS side effects (e.g., "bright vision") and potential carcinogenicity.

4-Methoxyisomazole (Compound 13 in key structure-activity relationship studies) represents an optimized derivative of the isomazole series. Experimental data indicates that **4-Methoxyisomazole** retains the dual mechanism of action (PDE III inhibition + Ca²⁺ sensitization) but exhibits superior inotropic potency and a more favorable therapeutic index compared to Sulmazole.

Key Differentiators

Feature	Sulmazole (AR-L 115 BS)	4-Methoxyisomazole (Isomazole Series)
Chemical Core	Imidazo[4,5-b]pyridine	Imidazo[4,5-c]pyridine
Primary Mechanism	Ca ²⁺ Sensitization > PDE Inhibition	PDE Inhibition ≈ Ca ²⁺ Sensitization
Inotropic Potency	Moderate (EC ₅₀ ≈ 10 ⁻⁴ M)	High (Comparable to Isomazole, EC ₅₀ ≈ 10 ⁻⁵ M)
Selectivity	Force-selective (minimal chronotropy)	Balanced (Force > Rate, but less selective than Sulmazole)
Clinical Status	Withdrawn (Carcinogenicity/Side Effects)	Research Tool / Preclinical Lead

Chemical Identity & Structural Pharmacology

The fundamental difference lies in the nitrogen positioning within the pyridine ring fused to the imidazole core. This positional isomerism significantly alters the electronic charge density of the imidazole nitrogen, which correlates with inotropic activity.

- Sulmazole: 2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine.[1]
- **4-Methoxyisomazole**: A substituted derivative of Isomazole (2-[(2-methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine), likely bearing a methoxy group at the C4 position of the pyridine ring.

Structure-Activity Relationship (SAR)

Research by Barraclough et al. (1990) demonstrated that inotropic activity in this class correlates with the charge density of the "B" ring (heterocycle) imidazo nitrogen.[2]

- Sulmazole Series: The 6-position is tolerant to substitution.[3][4][5][2][6][7]
- Isomazole Series: The 4-position (on the pyridine ring) allows for methoxy substitution without loss of potency. **4-Methoxyisomazole** was found to have comparable in vivo

inotropic properties to Isomazole, which is approximately 5–10 times more potent than Sulmazole.

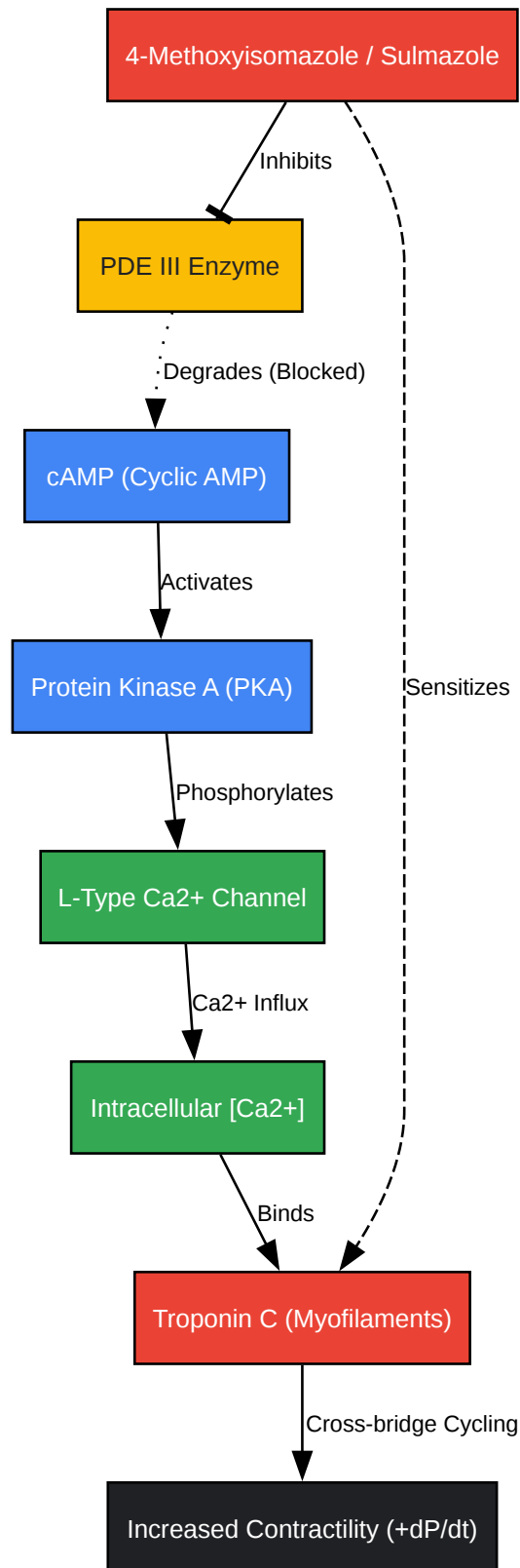
Mechanism of Action: Dual Pathway Signaling

Both compounds act via two synergistic mechanisms to increase myocardial contractility () without a proportional increase in oxygen consumption.

- Phosphodiesterase III (PDE3) Inhibition: Prevents the degradation of cAMP, leading to increased Protein Kinase A (PKA) activity. This increases trans-sarcolemmal Ca^{2+} influx (via L-type channels) and enhances Ca^{2+} uptake into the Sarcoplasmic Reticulum (SR).
- Calcium Sensitization: Increases the affinity of Troponin C (TnC) for Ca^{2+} or alters the actin-myosin cross-bridge kinetics, enhancing force generation at a given cytosolic $[\text{Ca}^{2+}]$.

Signaling Pathway Diagram

The following diagram illustrates the convergent pathways of **4-Methoxyisomazole** and Sulmazole.



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Caption: Dual mechanism of action showing PDE III inhibition and direct myofilament calcium sensitization.

Experimental Data Comparison

The following data synthesizes findings from comparative studies on isolated papillary muscles (guinea pig) and whole-animal hemodynamic models.

Table 1: In Vitro Potency & Selectivity

Parameter	Sulmazole	4-Methoxyisomazole (Isomazole Series)	Note
EC ₅₀ (Inotropy)	~100 µM	~10–30 µM	Isomazole series is ~5-10x more potent.
Max Response	80-90% of Isoprenaline	>90% of Isoprenaline	Higher intrinsic activity in [4,5-c] series.
PDE III IC ₅₀	50 ± 19 µM	30 ± 5 µM	Comparable PDE inhibition potency.
Force-Rate Selectivity	High	Moderate	Sulmazole causes less tachycardia at equieffective inotropic doses.

Table 2: In Vivo Hemodynamics (Anesthetized Dog)

Parameter	Sulmazole (1-10 mg/kg i.v.)	4-Methoxyisomazole / Isomazole (0.1-1.0 mg/kg i.v.)
LV dP/dt max	+50% at high dose	+50% at low dose
Blood Pressure	Moderate decrease (Vasodilation)	Significant decrease (Vasodilation)
Therapeutic Index	Narrow (CNS side effects near effective dose)	Wide (Inotropy occurs before severe hypotension)

Analysis: While Sulmazole is often cited as a "pure" sensitizer in lower concentrations, **4-Methoxyisomazole** achieves similar inotropic peaks at significantly lower molar concentrations. The shift from the [4,5-b] (Sulmazole) to the [4,5-c] (Isomazole) scaffold generally confers oral activity and higher potency, as confirmed by the Barraclough study where **4-Methoxyisomazole** showed efficacy comparable to the parent Isomazole.

Experimental Protocols

To validate these comparisons in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Isolated Guinea Pig Papillary Muscle Assay

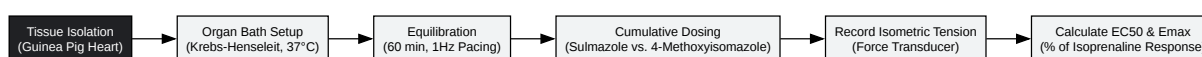
Objective: Determine EC₅₀ for positive inotropic effect (PIE).

- Preparation:
 - Excision of right ventricular papillary muscles from male Dunkin-Hartley guinea pigs (300–400g).
 - Mount in organ bath containing Krebs-Henseleit solution (aerated with 95% O₂/5% CO₂, pH 7.4, 37°C).
- Stimulation:
 - Field stimulation: 1 Hz, 1 ms duration, voltage 20% above threshold.
 - Pre-load: Stretch to

(length at which maximal active force is developed).
- Equilibration:
 - Allow 60 minutes stabilization. Discard muscles with unstable baselines.
- Dosing:
 - Cumulative concentration-response curves (10⁻⁷ M to 10⁻³ M).

- Control: Run parallel Isoprenaline curve (10^{-9} to 10^{-5} M) to define .
- Validation:
 - Add Carbachol (10^{-6} M) at the plateau of the response.
 - Result: If the inotropic effect is reversed by Carbachol, the mechanism involves cAMP/PDE inhibition (muscarinic antagonism of cAMP). If resistant, it suggests a significant Ca^{2+} sensitization component.

Protocol B: Workflow Diagram



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Caption: Experimental workflow for determining inotropic potency in isolated tissue.

Safety & Toxicology Context

The development of the Isomazole series (including **4-Methoxyisomazole**) was driven by the failure of Sulmazole.

- Sulmazole: Withdrawn due to dose-dependent "bright vision" (retinal signaling interference) and hepatocarcinogenicity in long-term rodent studies.
- **4-Methoxyisomazole**: Designed to retain the "A-ring" methoxy/sulfoxide pharmacophore while altering the heterocyclic core to mitigate mutagenicity and CNS penetration. While it showed comparable inotropy to Isomazole, the class generally struggled with the pro-arrhythmic potential inherent to PDE inhibition.

References

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